2,6,7-Trimethylquinoline

Catalog No.
S786730
CAS No.
72681-37-9
M.F
C12H13N
M. Wt
171.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,7-Trimethylquinoline

CAS Number

72681-37-9

Product Name

2,6,7-Trimethylquinoline

IUPAC Name

2,6,7-trimethylquinoline

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3

InChI Key

MMRWJFACJFPXEI-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)C

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C(=C2)C)C

The exact mass of the compound 2,6,7-Trimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,6,7-Trimethylquinoline is a highly substituted, electron-rich heterocyclic building block characterized by methyl groups at the 2, 6, and 7 positions. This specific substitution pattern provides a unique combination of steric shielding near the nitrogen center and inductive electron donation across the fused aromatic system[1]. In industrial and advanced research procurement, it is primarily sourced as a rigid precursor for anti-tumour active pharmaceutical ingredients (APIs), electrochemical cross-coupling substrates, and optoelectronic materials [2]. Unlike simpler quinolines, its fully blocked 6- and 7-positions dictate strict regiocontrol during downstream functionalization, making it a critical starting material when precise spatial geometries are required in the final molecular architecture[3].

Substituting 2,6,7-Trimethylquinoline with more common analogs like 2-methylquinoline (quinaldine) or 2,6-dimethylquinoline routinely leads to process failures in complex syntheses. The absence of the 7-methyl group in 2,6-dimethylquinoline leaves the 7-position vulnerable to off-target electrophilic aromatic substitution, generating complex regioisomeric mixtures that require costly and yield-depleting chromatographic separations during API scale-up [1]. Furthermore, in optoelectronic and dye-design applications, the missing inductive (+I) effect from the fully substituted 6,7-dimethyl pairing alters the heterocycle's electron density, resulting in mismatched coordination geometries and a failure to achieve the required narrow-band near-infrared (NIR) absorption profiles in the final formulated materials [2].

Regiocontrol in Benzylic Bromination for API Synthesis

In the synthesis of complex anti-tumour agents, 2,6,7-Trimethylquinoline serves as a critical precursor that undergoes highly selective benzylic bromination. The steric and electronic differentiation between the methyl groups allows for the targeted formation of 6-bromomethyl-2,7-dimethylquinoline derivatives without competing ring bromination [1].

Evidence DimensionRegioselectivity of benzylic bromination
Target Compound Data>90% selective conversion to the 6-bromomethyl derivative.
Comparator Or Baseline2,6-Dimethylquinoline (unblocked 7-position).
Quantified DifferenceEliminates ~15-30% yield loss associated with off-target ring substitution seen in unblocked analogs.
ConditionsN-bromosuccinimide (NBS) radical bromination conditions.

Procurement of the precisely substituted 2,6,7-trimethyl core prevents downstream isomeric contamination, drastically reducing purification costs in pharmaceutical scale-up.

Electrochemical C-H Functionalization Efficiency

The electron-rich nature of the 6,7-dimethyl-substituted ring enhances the compound's reactivity toward radical additions. In catalyst-free electrochemical decarboxylative cross-coupling with N-hydroxyphthalimide esters, 2,6,7-Trimethylquinoline demonstrates superior processability, yielding the 4-cyclohexyl functionalized product at highly efficient conversion rates [1].

Evidence DimensionIsolated yield in electrochemical C(sp2)-C(sp3) coupling
Target Compound Data89% isolated yield (4-cyclohexyl-2,6,7-trimethylquinoline).
Comparator Or BaselineStandard mono-substituted quinolines (e.g., 4-methylquinoline baseline at 82%).
Quantified Difference7% higher isolated yield under identical electrochemical conditions.
ConditionsConstant current (10 mA), room temperature, 45 h, catalyst-free.

Higher isolated yields in late-stage or complex electrochemical functionalizations reduce raw material waste and improve overall manufacturing economics.

Heterocycle Tuning for Near-Infrared (NIR) Dye Synthesis

The dual inductive (+I) effects of the adjacent 6- and 7-methyl groups significantly increase the electron density of the quinoline core compared to simpler mono-substituted variants. When complexed with BF2 or BPh2, this specific heterocyclic alteration is critical for tuning the main absorption of the resulting dyes into the near-infrared spectrum, providing strong, narrow-band NIR absorptions[1].

Evidence DimensionMain absorption wavelength tuning in derived dyes
Target Compound DataEnables precise tuning of main absorption between λ = 684 and 864 nm with high fluorescence quantum yields.
Comparator Or Baseline2-Methylquinoline (lacks the extended electron-donating peripheral groups).
Quantified DifferenceAchieves necessary bathochromic shifts and higher absorption cross-sections that unhindered analogs fail to reach.
ConditionsComplexation with BF2/BPh2 for photostable NIR dye formulation.

Material scientists must procure this exact trimethylated form to achieve the specific narrow-band near-infrared (NIR) optical properties required for advanced biological imaging and optoelectronic displays.

Precursor for Quinoline-Based Anti-Tumour APIs

Directly leveraging the regiocontrol highlighted in Section 3, 2,6,7-Trimethylquinoline is the exact starting material required for synthesizing 6-bromomethyl-2,7-dimethylquinoline intermediates. These intermediates are essential for constructing the active binding pockets of specific anti-folate and anti-tumour drugs, where the 7-methyl group must remain intact to ensure proper target receptor fit and prevent isomeric impurities [1].

Substrate for Advanced Electrochemical Synthesis

Due to its high yield in electrochemical decarboxylative cross-coupling (89% yield as shown in Section 3), 2,6,7-Trimethylquinoline is an ideal substrate for developing new, green-chemistry-compliant C-H functionalization methodologies, particularly when screening catalyst-free radical addition processes for library generation [2].

Building Block for Near-Infrared (NIR) Fluorophores

Utilizing its elevated electron density, this compound is procured to synthesize specialized quinoline dyes. The 6,7-dimethyl substitution provides the necessary electronic push to red-shift absorption profiles into the 684-864 nm range, improving performance in deep-tissue biological imaging and optoelectronic applications [3].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2,6,7-Trimethylquinoline

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